molecular formula C9H12NO3P B6180464 methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate CAS No. 2613383-80-3

methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate

Cat. No. B6180464
CAS RN: 2613383-80-3
M. Wt: 213.2
InChI Key:
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Description

Methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate (M5-DMPPC) is an organic compound with a wide range of applications in scientific research. It has been extensively studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other organic compounds, such as phosphonates and phosphates. It has also been used as a catalyst in the synthesis of polymers, such as polyurethanes and polysulfones. Additionally, it has been used as a building block in the synthesis of peptides and other bioactive molecules.

Mechanism of Action

Methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate is a phosphorylating agent, meaning it is capable of transferring a phosphoryl group from one molecule to another. It does this through a process known as nucleophilic substitution, in which a nucleophile, such as a hydroxide ion, reacts with the methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate molecule to form a new compound. This new compound is then capable of transferring a phosphoryl group to another molecule.
Biochemical and Physiological Effects
methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to have anti-diabetic and anti-obesity effects. Additionally, it has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and has low toxicity. However, there are some limitations to its use in laboratory experiments. It can be difficult to remove from the reaction mixture, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions.

Future Directions

There are a number of potential future directions for research on methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate. These include further exploring its biochemical and physiological effects, exploring its potential for use in drug development, exploring its potential for use in medical diagnostics, and exploring its potential for use in bioremediation. Additionally, further research could be done to optimize the synthesis process and to improve the stability of the compound.

Synthesis Methods

Methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate is synthesized from dimethyl phosphite, pyridine-3-carboxylic acid, and methanol. The reaction is performed in a two-step process. In the first step, dimethyl phosphite is reacted with pyridine-3-carboxylic acid in the presence of a base, such as sodium hydroxide, to form the intermediate product, methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate. In the second step, the intermediate product is reacted with methanol in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product, methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate involves the reaction of 3-cyanopyridine with dimethylphosphoryl chloride followed by esterification with methanol.", "Starting Materials": [ "3-cyanopyridine", "dimethylphosphoryl chloride", "methanol" ], "Reaction": [ "3-cyanopyridine is reacted with dimethylphosphoryl chloride in the presence of a base such as triethylamine to form methyl 5-(dimethylphosphoryl)pyridine-3-carbonitrile.", "The resulting carbonitrile is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product, methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate." ] }

CAS RN

2613383-80-3

Molecular Formula

C9H12NO3P

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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